molecular formula C17H13ClF3N7S B10942092 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10942092
M. Wt: 439.8 g/mol
InChI Key: LQPSDAKGOKOMPR-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the chlorobenzyl group. The thiadiazole ring is then synthesized and attached to the pyrazole ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the chlorobenzyl group with various nucleophiles .

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, along with the presence of both chlorobenzyl and trifluoromethyl groups.

Properties

Molecular Formula

C17H13ClF3N7S

Molecular Weight

439.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H13ClF3N7S/c18-12-4-2-1-3-11(12)9-27-8-6-14(26-27)22-16-24-23-15(29-16)10-28-7-5-13(25-28)17(19,20)21/h1-8H,9-10H2,(H,22,24,26)

InChI Key

LQPSDAKGOKOMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC(=N4)C(F)(F)F)Cl

Origin of Product

United States

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